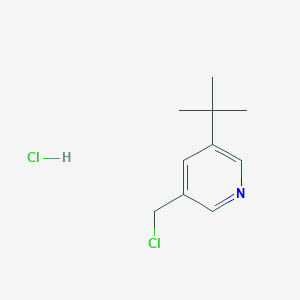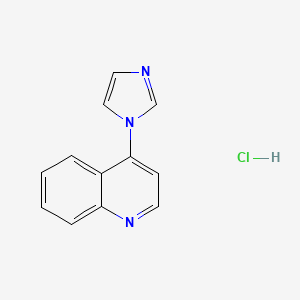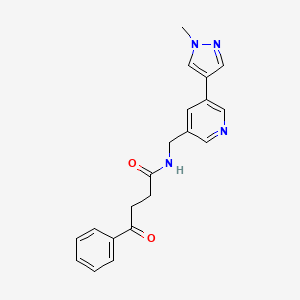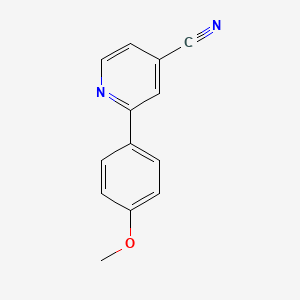
3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 2172497-85-5 . It has a molecular weight of 220.14 . The IUPAC name for this compound is 3-(tert-butyl)-5-(chloromethyl)pyridine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Functionalization of Calixarenes
One application involves the functionalization of p-tert-butylcalix[6]arene through alkylation with 2-(chloromethyl)pyridine hydrochloride. This process enables the production of pyridinyl homologues of calixarene, which are crucial in the development of complex organic molecules with potential applications in catalysis, nanotechnology, and materials science (Neri & Pappalardo, 1993).
Metal Complexes and Catalysis
Research has shown the significance of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride derivatives in forming metal complexes with copper(II) and cobalt(II). These complexes have been studied for their electron spin resonance, magnetic susceptibility, and their potential in quantum chemical applications, which are critical for understanding catalytic processes and designing new catalysts (Valko et al., 1995).
Green Chemistry
The compound has been utilized in the development of green and efficient catalytic systems for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions. This represents a significant contribution to green chemistry, focusing on reducing the environmental impact of chemical processes (Zhang et al., 2009).
Aerobic Reactions and Copper Complexes
Investigations into aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper showcase the role of this compound derivatives in forming copper complexes. These complexes exhibit strong copper(II)−radical ferromagnetic exchange, which is pertinent to the study of magnetic materials and their potential technological applications (Speier et al., 1996).
Synthesis of Carbonyl Molybdenum and Tungsten Derivatives
The synthesis of carbonyl molybdenum and tungsten derivatives containing 2-(pyrazol-1-ylmethyl)pyridine, derived from reactions involving this compound, highlights its utility in preparing metal complexes. These complexes are essential for exploring the reactivity of metals and developing new materials with unique electronic and catalytic properties (Ji, 2011).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propiedades
IUPAC Name |
3-tert-butyl-5-(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZSLSAKSWAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)



![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)
![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)